molecular formula C18H19NO4 B6093907 3-{[4-(TERT-BUTYL)BENZOYL]AMINO}-2-HYDROXYBENZOIC ACID

3-{[4-(TERT-BUTYL)BENZOYL]AMINO}-2-HYDROXYBENZOIC ACID

Cat. No.: B6093907
M. Wt: 313.3 g/mol
InChI Key: JAKKJYAWIKDTQV-UHFFFAOYSA-N
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Description

3-{[4-(TERT-BUTYL)BENZOYL]AMINO}-2-HYDROXYBENZOIC ACID is an organic compound with the molecular formula C18H19NO4. It is known for its applications in various fields, including drug discovery and chemical research. The compound features a tert-butyl group attached to a benzoyl moiety, which is further linked to an amino group and a hydroxybenzoic acid structure.

Properties

IUPAC Name

3-[(4-tert-butylbenzoyl)amino]-2-hydroxybenzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19NO4/c1-18(2,3)12-9-7-11(8-10-12)16(21)19-14-6-4-5-13(15(14)20)17(22)23/h4-10,20H,1-3H3,(H,19,21)(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JAKKJYAWIKDTQV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)C(=O)NC2=CC=CC(=C2O)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-{[4-(TERT-BUTYL)BENZOYL]AMINO}-2-HYDROXYBENZOIC ACID typically involves the following steps:

    Formation of 4-(tert-butyl)benzoyl chloride: This is achieved by reacting 4-(tert-butyl)benzoic acid with thionyl chloride (SOCl2) under reflux conditions.

    Amidation Reaction: The resulting 4-(tert-butyl)benzoyl chloride is then reacted with 3-amino-2-hydroxybenzoic acid in the presence of a base such as triethylamine (Et3N) to form the desired product.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity.

Types of Reactions:

    Oxidation: The hydroxy group in the compound can undergo oxidation to form a quinone derivative.

    Reduction: The carbonyl group in the benzoyl moiety can be reduced to a hydroxyl group using reducing agents like sodium borohydride (NaBH4).

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: Alkyl halides or acyl chlorides in the presence of a base.

Major Products:

    Oxidation: Quinone derivatives.

    Reduction: Hydroxyl derivatives.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

3-{[4-(TERT-BUTYL)BENZOYL]AMINO}-2-HYDROXYBENZOIC ACID has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a ligand in receptor studies.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-{[4-(TERT-BUTYL)BENZOYL]AMINO}-2-HYDROXYBENZOIC ACID involves its interaction with specific molecular targets, such as nuclear receptors. The compound binds to these receptors, modulating their activity and influencing various cellular pathways. This interaction can lead to changes in gene expression and cellular responses, contributing to its observed biological effects.

Comparison with Similar Compounds

  • 3,5-Di-tert-butyl-4-hydroxybenzoic acid
  • 4-((tert-Butoxycarbonyl)amino)methyl)benzoic acid
  • 3-(4-((Bis((1-(tert-butyl)-1H-1,2,3-triazol-4-yl)methyl)amino)methyl)-1H-1,2,3-triazol-1-yl)propane-1-sulfonic acid

Comparison: 3-{[4-(TERT-BUTYL)BENZOYL]AMINO}-2-HYDROXYBENZOIC ACID is unique due to its specific structural features, such as the presence of both a tert-butyl group and a hydroxybenzoic acid moiety. This combination imparts distinct chemical and biological properties, making it valuable for various applications. In contrast, similar compounds may lack one or more of these features, resulting in different reactivity and applications.

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